molecular formula C13H17N3O4 B11955905 N-cyclohexyl-4-methyl-2,6-dinitroaniline

N-cyclohexyl-4-methyl-2,6-dinitroaniline

Cat. No.: B11955905
M. Wt: 279.29 g/mol
InChI Key: ITNZSTRESIXIHL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.30 g/mol . It is part of the dinitroaniline family of compounds, which are characterized by a benzene ring substituted with two nitro groups and an amine functionality. As a specialized nitroaromatic compound, it is provided for research and development purposes, particularly for investigators in the field of chemical synthesis and material science. This product is intended for use by qualified laboratory professionals only. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols. Despite the general lack of recent application data for this specific compound, nitroaromatic compounds have garnered significant interest in advanced biomedical research due to their unique reactivity. Specifically, nitro(het)aromatic compounds can act as bioreductive agents, which are inert in normal, oxygenated tissues but become activated under hypoxic (low-oxygen) conditions . This makes them promising candidates for developing targeted therapies, such as Hypoxia-Activated Prodrugs (HAPs) for selective cancer treatment, and as components in fluorescent probes for imaging hypoxic regions within tumors . The typical mechanism involves enzymatic reduction of the nitro group, initiating a cascade that leads to the release of an active cytotoxic agent specifically within the low-oxygen tumor microenvironment .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-2,6-dinitroaniline

InChI

InChI=1S/C13H17N3O4/c1-9-7-11(15(17)18)13(12(8-9)16(19)20)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3

InChI Key

ITNZSTRESIXIHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-2,6-dinitroaniline typically involves the nitration of N-cyclohexylaniline. The process can be summarized as follows:

    Nitration: N-cyclohexylaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce nitro groups at the 2 and 6 positions of the aniline ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to ensure efficient and controlled nitration.

    Purification and Quality Control: Employing large-scale purification techniques and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: N-cyclohexyl-4-methyl-2,6-diaminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-methyl-2,6-dinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the 2,6-dinitroaniline backbone significantly influence solubility, stability, and reactivity. Key analogs and their properties include:

Compound Name Substituents Molecular Weight (g/mol) Solubility (Water) Key Features
N-Cyclohexyl-4-methyl-2,6-dinitroaniline (Inferred) 4-methyl, N-cyclohexyl ~295* Low (inferred) Bulky cyclohexyl group may enhance lipid solubility and soil persistence.
Butralin 4-tert-butyl, N-sec-butyl 295.33 Insoluble Pre-emergence herbicide; stable under ambient storage (2–8°C).
2-Bromo-4,6-dinitroaniline (BDNA) 4-bromo 277.99 Insoluble Bright yellow powder; air-sensitive; mutagenicity testing model.
4-Chloro-2,6-dinitroaniline 4-chloro 217.57 Insoluble High electron deficiency; used in fluorescence quenching studies.
N-Methyl-2,6-dinitroaniline N-methyl 197.15 Insoluble LogP = 2.13; analyzed via reverse-phase HPLC.

*Estimated based on structural analogs.

Key Observations :

  • Electron Deficiency : Nitro groups lower the LUMO energy, making these compounds reactive toward electron-rich biological targets. For example, 4-chloro-2,6-dinitroaniline exhibits fluorescence quenching due to photoinduced electron transfer (PET) .
  • Solubility : All analogs are water-insoluble, favoring applications in soil-acting herbicides or organic synthesis intermediates .
Herbicidal Activity
  • Butralin : A pre-emergence herbicide controlling weeds in cotton, soybeans, and orchards. Its tert-butyl group enhances soil adsorption, delaying leaching .
  • Inferred Target Compound : The cyclohexyl group may similarly improve soil adhesion, but its efficacy would depend on substituent orientation and interactions with plant tubulin (a common target of dinitroaniline herbicides).
Toxicological and Environmental Roles
  • BDNA : A hepatotoxic metabolite of azo dyes, inducing gut-liver axis disruptions in rats. Its bromo group contributes to oxidative stress and DNA adduct formation .
  • 4-Chloro-2,6-dinitroaniline : Used in mutagenicity assays due to its electron-deficient structure, which interacts with bacterial DNA in reverse mutation tests .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-cyclohexyl-4-methyl-2,6-dinitroaniline and verifying its purity?

  • Methodological Answer : Synthesis typically involves sequential nitration and alkylation reactions. For structurally similar dinitroanilines (e.g., 2-bromo-4,6-dinitroaniline), diazotization of aniline derivatives followed by coupling with cyclohexyl or alkyl groups is common . Purity verification employs High-Performance Liquid Chromatography (HPLC) (>95% purity thresholds) and Nuclear Magnetic Resonance (NMR) to confirm substituent positions and absence of byproducts .

Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of dinitroaniline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., nitro group alignment ±2° relative to the aromatic ring), and non-covalent interactions (e.g., N–H⋯O hydrogen bonds, C–Br⋯π stacking). For 2-bromo-4,6-dinitroaniline, SC-XRD revealed a 3D network stabilized by hydrogen bonds and halogen interactions .

Q. What spectroscopic techniques are optimal for characterizing nitroaromatic compounds in environmental samples?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with Automated Thermal Desorption (ATD) is effective for detecting trace levels (e.g., 38 µg/g detection limits). For polar derivatives, High-Resolution Mass Spectrometry (HRMS) complements NMR to identify fragmentation patterns and confirm molecular formulas .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., bromo, methyl, cyclohexyl) influence the photodegradation pathways of dinitroanilines?

  • Methodological Answer : Computational studies (DFT calculations) combined with UV-Vis spectroscopy quantify electron-withdrawing effects of nitro groups, which stabilize the aromatic ring but enhance photoreactivity. Methyl and cyclohexyl groups alter hydrophobicity, affecting adsorption to soil or organic matter in environmental matrices .

Q. What strategies resolve contradictions in mutagenicity data between Ames tests and in vitro mammalian assays for nitroaromatic compounds?

  • Methodological Answer : Inter-laboratory validation using the bioluminescent Salmonella reverse mutation assay (e.g., for 2-bromo-4,6-dinitroaniline) identifies protocol-specific variables (e.g., metabolic activation with S9 liver enzymes). Dose-response modeling and comparative genomic analysis (e.g., Nrf2 pathway activation) reconcile discrepancies between prokaryotic and eukaryotic systems .

Q. How do weak non-covalent interactions (e.g., C–Br⋯π, N–H⋯O) in crystalline phases affect the solubility and bioavailability of dinitroanilines?

  • Methodological Answer : Hirshfeld surface analysis quantifies interaction contributions (e.g., 3.5 Å Br⋯π contacts). Solubility parameters (logP) are experimentally determined via shake-flask assays, while molecular dynamics simulations predict dissolution kinetics in biological membranes .

Q. What mechanistic insights explain the hepatotoxicity of dinitroaniline metabolites in mammalian systems?

  • Methodological Answer : Multi-omics approaches (transcriptomics, metabolomics) identify toxicity pathways. For 2-bromo-4,6-dinitroaniline, glutathione depletion and NF-κB-mediated inflammation are linked to oxidative stress. In vivo models (e.g., bile duct-ligated rats) validate mitochondrial dysfunction via ATPase inhibition assays .

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